molecular formula C13H11BrN4O2S B2437295 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 324539-36-8

7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2437295
CAS RN: 324539-36-8
M. Wt: 367.22
InChI Key: CCRDDMVLSIBRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BrBzMP, is a chemical compound with potential applications in scientific research. It is a purine derivative with a bromobenzyl group attached to the seventh position of the purine ring.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's synthesis and its variations have been a subject of study, demonstrating its versatility in chemical reactions. For instance, Khaliullin et al. (2020) explored thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, showcasing the compound's ability to undergo structural modifications (Khaliullin & Shabalina, 2020). Similarly, Hesek et al. (1994) synthesized new ring systems from mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reflecting the compound’s potential for creating diverse molecular structures (Hesek & Rybár, 1994).

Potential Biological Activities

  • Research has investigated the biological activities of derivatives of this compound. For example, Cho et al. (2015) identified a derivative as an inhibitor against SARS coronavirus helicase, suggesting antiviral potential (Cho, Lee, Ahn, & Jeong, 2015). Additionally, Mo et al. (2015) synthesized derivatives as dipeptidyl peptidase IV inhibitors, indicating their potential in diabetes treatment (Mo, Dong, Sun, Chen, Pang, Xi, & Chen, 2015).

Applications in Drug Synthesis

  • The compound and its derivatives have been utilized in synthesizing various drugs. For instance, Khaliullin et al. (2017) synthesized a compound with antidepressant properties, indicating its application in mental health therapeutics (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2017). In another study, Hassan et al. (2017) used 6-mercaptopurine for synthesizing fused purine analogues with significant anticancer activity (Hassan, Sarg, Bayoumi, & Kalaf, 2017).

properties

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRDDMVLSIBRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

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